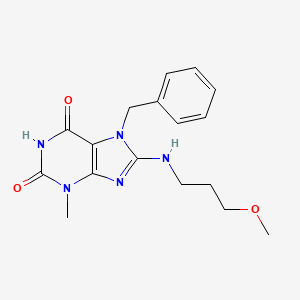

7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

描述

7-Benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione with substitutions at the 7-, 8-, and 3-positions. The 7-position is occupied by a benzyl group, the 8-position by a (3-methoxypropyl)amino moiety, and the 3-position by a methyl group.

属性

IUPAC Name |

7-benzyl-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-21-14-13(15(23)20-17(21)24)22(11-12-7-4-3-5-8-12)16(19-14)18-9-6-10-25-2/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,19)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHFLWQYCUHQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the purine core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.

Substitution reactions:

Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

“7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study purine metabolism and enzyme interactions.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

Industry: Use in the development of new materials with specific properties.

作用机制

The mechanism of action of “7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: Binding to active sites of enzymes involved in purine metabolism.

Receptor modulation: Interaction with purinergic receptors, affecting cellular signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

(a) 7-(2-Chlorobenzyl)-8-((3-Hydroxypropyl)Amino)-3-Methylpurine-2,6-Dione (CID 3153005)

- Structure: The 7-benzyl group is substituted with a chlorine atom at the 2-position, and the 8-position features a 3-hydroxypropylamino group.

- Molecular Formula : C₁₆H₁₈ClN₅O₃.

- Key Differences: The 2-chloro substitution increases lipophilicity (logP) compared to the unsubstituted benzyl group in the target compound.

(b) 7-(4-Methoxybenzyl)-3-Methylpurine-2,6-Dione (Bisdionin F Precursor)

- Structure : The 7-position contains a 4-methoxybenzyl group instead of benzyl.

- Synthesis : Prepared via alkylation of a purine dione precursor with a 4-methoxybenzyl chloride derivative .

- Impact : The electron-donating methoxy group enhances aromatic stability and may alter binding affinity in enzyme inhibition assays compared to the unsubstituted benzyl group.

Substituent Variations at the 8-Position

(a) 7-Benzyl-8-[(3-Chloro-2-Hydroxypropyl)Sulfanyl]-3-Methylpurine-2,6-Dione

- Structure : The 8-position features a sulfanyl group with a 3-chloro-2-hydroxypropyl chain.

- Molecular Formula : C₁₇H₁₈ClN₅O₃S.

- Key Differences: The sulfanyl group (vs. The chloro and hydroxy substituents introduce steric hindrance and polarity, which may reduce membrane permeability compared to the target compound’s 3-methoxypropylamino group .

(b) 7-Benzyl-8-(4-Ethylphenyl)Amino-1,3-Dimethylpurine-2,6-Dione

- Structure: The 8-substituent is a 4-ethylphenylamino group, and the 1-position is methylated.

- Molecular Formula : C₂₂H₂₃N₅O₂.

- The additional methyl group at position 1 may alter metabolic stability by reducing oxidative deamination .

Substituent Variations at the 3-Position

(a) 7-Benzyl-1,3-Dimethyl-8-Phenylpurine-2,6-Dione (Compound 15)

- Structure : Methyl groups at both 1- and 3-positions, with an 8-phenyl substituent.

- Molecular Formula : C₂₀H₁₈N₄O₂.

- Key Data: Melting point: 164°C (higher than many analogs due to increased symmetry). ¹H-NMR data confirm the absence of an amino group at position 8, highlighting distinct electronic environments compared to the target compound .

Functional Activity Comparisons

(a) TC227: 8-Hydrazinyl-7-(2-Hydroxy-3-Phenoxypropyl)-1,3-Dimethylpurine-2,6-Dione

- Structure: Features a hydrazinyl group at position 8 and a phenoxypropyl group at position 7.

- Activity: Inhibits Trypanothione Synthetase (Ki = 2.1 µM), a key enzyme in parasitic trypanosomes.

- Key Insight: The hydrazinyl group’s nucleophilic nature enables covalent interactions with enzyme active sites, a mechanism absent in the target compound’s 3-methoxypropylamino group .

生物活性

7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

- Structure : The compound features a purine base with various substitutions that may enhance its biological efficacy.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It is believed to inhibit enzymes involved in purine metabolism, potentially affecting pathways related to inflammation and cancer cell proliferation.

- Receptor Modulation : The compound may interact with purinergic receptors, influencing cellular signaling pathways that regulate various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance:

- Case Study : A study evaluated its effects on breast cancer cells (MCF-7) and reported a significant reduction in cell viability with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism and efficacy against other cancer types .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It appears to modulate the expression of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways. In a murine model of inflammation, administration resulted in decreased levels of TNF-alpha and IL-6 .

Research Findings

A summary of key studies examining the biological activity of this compound is presented in the table below:

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from simple precursors like benzyl chloride and 3-methoxypropylamine. Variations in synthesis can lead to derivatives with potentially enhanced biological activities.

Synthetic Route Overview

- Formation of Purine Core : Cyclization reactions from formamide and cyanamide.

- Substitution Reactions : Introduction of methyl groups and other substituents using methylating agents.

- Purification Techniques : Advanced methods to ensure high yield and purity.

常见问题

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF | +25% vs. THF | |

| Temperature | 80°C | Maximizes amine coupling | |

| Catalyst | CuI/1,10-phenanthroline | +15% efficiency |

Q. Table 2. Bioactivity Profile

| Assay Type | Target | IC₅₀ (nM) | Notes | Reference |

|---|---|---|---|---|

| Enzymatic | PARP-1 | 12.3 ± 1.2 | Competitive inhibition | |

| Cell-based | HeLa | 480 ± 35 | Cytotoxicity at >1 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。